molecular formula C6H11NO2 B141293 (1S,3R)-3-Aminocyclopentanecarboxylic acid CAS No. 71830-07-4

(1S,3R)-3-Aminocyclopentanecarboxylic acid

Cat. No.: B141293
CAS No.: 71830-07-4
M. Wt: 129.16 g/mol
InChI Key: MLLSSTJTARJLHK-CRCLSJGQSA-N
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Description

(1S,3R)-3-Aminocyclopentane carboxylic acid is a chiral amino acid derivative with the molecular formula C6H11NO2 It is known for its unique structural configuration, which includes a cyclopentane ring with an amino group and a carboxylic acid group attached at specific positions

Scientific Research Applications

(1S,3R)-3-Aminocyclopentane carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral . It has the signal word “Warning” and the hazard statement “H302” which means it is harmful if swallowed . The precautionary statements include “P264 - P270 - P301 + P312 - P501” which advise washing thoroughly after handling, not eating, drinking or smoking when using this product, and calling a POISON CENTER or doctor if the user feels unwell .

Mechanism of Action

Target of Action

The primary target of (1S,3R)-3-Aminocyclopentanecarboxylic acid, also known as (1S,3R)-3-aminocyclopentane-1-carboxylic acid, is the metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic transmission .

Mode of Action

This compound acts as an agonist at the mGluRs . This means it binds to these receptors and activates them, leading to a series of intracellular events. The activation of mGluRs affects the inspiratory-modulated activity of phrenic motoneurons via distinct mechanisms at pre- and postsynaptic sites .

Biochemical Pathways

The activation of mGluRs by this compound affects various biochemical pathways. For instance, it has been found to reduce the frequency of miniature excitatory postsynaptic currents, suggesting a presynaptic mechanism of action . It also induces an inward current associated with a decrease of membrane conductance, suggesting a postsynaptic effect .

Pharmacokinetics

It’s known that the compound is a synthetic intermediate useful for pharmaceutical synthesis , suggesting it may have favorable ADME properties for drug development.

Result of Action

The activation of mGluRs by this compound leads to various cellular effects. For instance, it has been found to reduce inspiratory synaptic currents and increase neuronal excitability . These effects could have significant implications for the modulation of neuronal activity and synaptic transmission.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress is a key factor that induces sclerotium formation in certain organisms . .

Biochemical Analysis

Biochemical Properties

(1S,3R)-3-Aminocyclopentanecarboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of synaptic transmission. It interacts with metabotropic glutamate receptors (mGluRs), which are G-protein-coupled receptors involved in modulating synaptic transmission and neuronal excitability . The compound’s interaction with mGluRs can lead to the activation of intracellular second messenger cascades, influencing various cellular processes. Additionally, this compound has been shown to interact with potassium channels, affecting membrane conductance and neuronal excitability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. In neuronal cells, it modulates synaptic transmission by reducing the frequency of excitatory postsynaptic currents and increasing neuronal excitability . This modulation is mediated through presynaptic mGluRs, which affect the release of neurotransmitters. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by activating mGluRs and downstream signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with mGluRs. The activation of these receptors leads to the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity . This cascade of events influences various cellular processes, including gene expression and enzyme activity. Additionally, this compound can inhibit potassium channels, leading to changes in membrane potential and neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to sustained activation of mGluRs and prolonged changes in synaptic transmission and neuronal excitability . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate synaptic transmission and neuronal excitability without causing significant adverse effects . At higher doses, this compound may lead to toxic effects, including excitotoxicity and neuronal damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation . The compound interacts with enzymes such as glutamate decarboxylase and glutamine synthetase, influencing the levels of neurotransmitters like glutamate and gamma-aminobutyric acid (GABA) . These interactions can affect metabolic flux and the overall balance of neurotransmitter levels in the brain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via amino acid transporters, allowing it to reach its target sites within the cell . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the synaptic terminals and the cytoplasm . This localization is influenced by targeting signals and post-translational modifications that direct this compound to its functional sites . The subcellular distribution of the compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-3-Aminocyclopentane carboxylic acid can be achieved through several methods. One common approach involves the use of di-tert-butyl dicarbonate and (1S,3R)-3-Aminocyclopentane carboxylic acid as starting materials . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure the desired stereochemistry is maintained.

Industrial Production Methods: Industrial production of (1S,3R)-3-Aminocyclopentane carboxylic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: (1S,3R)-3-Aminocyclopentane carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or other substituted derivatives.

Comparison with Similar Compounds

  • (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid
  • (1S,2R)-Fmoc-2-amino-1-cyclopentanecarboxylic acid
  • 4-Aminocyclohexanecarboxylic acid

Comparison: (1S,3R)-3-Aminocyclopentane carboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (1S,3R)-3-Aminocyclopentanecarboxylic acid can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the synthesis of a chiral intermediate, which is then converted into the final product through a series of chemical reactions.", "Starting Materials": ["Cyclopentanone", "Ethyl acetoacetate", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol", "Ethanol"], "Reaction": ["Step 1: Synthesis of chiral intermediate", "a. Cyclopentanone is condensed with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-cyclopenten-1-one-4-carboxylate.", "b. Methylamine is added to the reaction mixture, followed by reduction with sodium borohydride to form (1S,3R)-3-amino-2-cyclopenten-1-one-4-carboxylate.", "Step 2: Conversion to final product", "a. The chiral intermediate is treated with hydrochloric acid to form the corresponding hydrochloride salt.", "b. The salt is then neutralized with sodium hydroxide and extracted with diethyl ether.", "c. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (1S,3R)-3-Aminocyclopentanecarboxylic acid as a white solid.", "d. The final product can be purified by recrystallization from methanol or ethanol."] }

CAS No.

71830-07-4

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(1S,3R)-3-azaniumylcyclopentane-1-carboxylate

InChI

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1

InChI Key

MLLSSTJTARJLHK-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)[O-])[NH3+]

SMILES

C1CC(CC1C(=O)O)N

Canonical SMILES

C1CC(CC1C(=O)[O-])[NH3+]

Synonyms

(1S,3R)-3-amino-cyclopentanecarboxylic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3R)-3-Aminocyclopentanecarboxylic acid
Reactant of Route 2
(1S,3R)-3-Aminocyclopentanecarboxylic acid
Reactant of Route 3
(1S,3R)-3-Aminocyclopentanecarboxylic acid

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